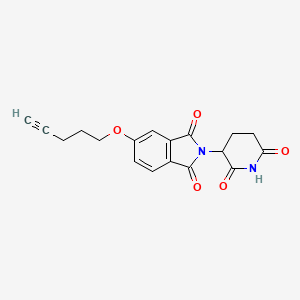
Thalidomide-5'-O-C3-alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5’-O-C3-alkyne is a derivative of thalidomide, a compound known for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties. Thalidomide itself has a controversial history due to its teratogenic effects, but its derivatives, including Thalidomide-5’-O-C3-alkyne, have been explored for various therapeutic and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-O-C3-alkyne typically involves the modification of thalidomide through click chemistry. This process includes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide-functionalized thalidomide derivative reacts with an alkyne group to form the desired compound . The reaction conditions often involve the use of copper sulfate and sodium ascorbate as catalysts in a suitable solvent like dimethyl sulfoxide (DMSO) or water.
Industrial Production Methods
Industrial production of Thalidomide-5’-O-C3-alkyne follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-5’-O-C3-alkyne undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Thalidomide-5’-O-C3-alkyne has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Thalidomide-5’-O-C3-alkyne involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex . This interaction leads to the selective degradation of specific transcription factors, thereby modulating various cellular processes. The compound’s effects on angiogenesis, inflammation, and immune response are also mediated through its influence on cytokine production and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lenalidomide: Another thalidomide derivative with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: A more potent analog used in the treatment of multiple myeloma.
Thalidomide-O-C3-azide: A related compound used in click chemistry for the synthesis of PROTACs.
Uniqueness
Thalidomide-5’-O-C3-alkyne is unique due to its specific alkyne functional group, which allows for versatile chemical modifications and applications in click chemistry. This makes it a valuable tool in the development of targeted therapies and advanced research applications.
Eigenschaften
Molekularformel |
C18H16N2O5 |
|---|---|
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-5-pent-4-ynoxyisoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O5/c1-2-3-4-9-25-11-5-6-12-13(10-11)18(24)20(17(12)23)14-7-8-15(21)19-16(14)22/h1,5-6,10,14H,3-4,7-9H2,(H,19,21,22) |
InChI-Schlüssel |
HOWOCGCULDGJAG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


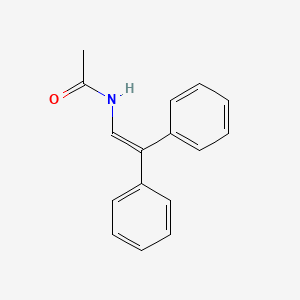
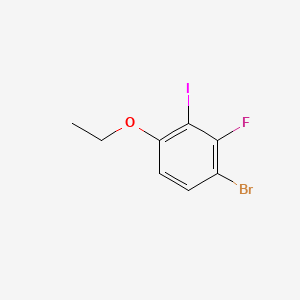
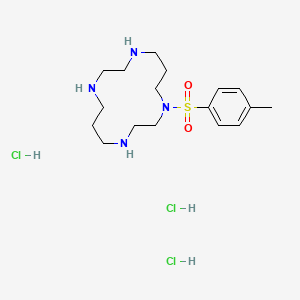
![[S(R)]-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761508.png)
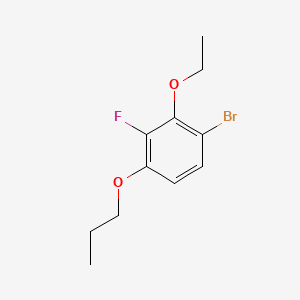
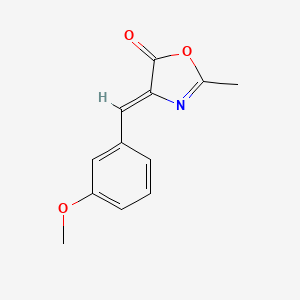
![(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine](/img/structure/B14761516.png)
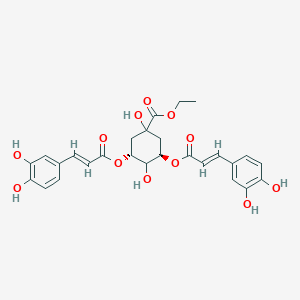
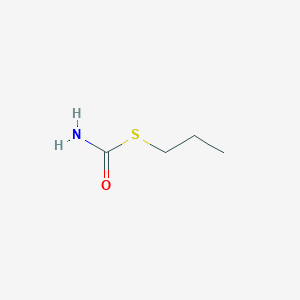
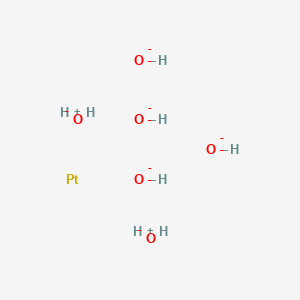
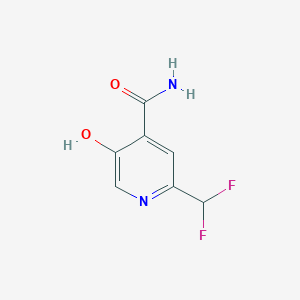
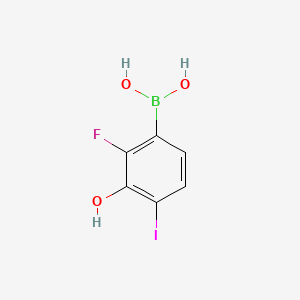
![Pyrazino[2,3-d]pyridazine](/img/structure/B14761559.png)

